

JW480: A Comparative Analysis of its Cross-Reactivity with Serine Hydrolases

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Compound of Interest

Compound Name: JW480

Cat. No.: B560292

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serine hydrolase inhibitor **JW480**, focusing on its cross-reactivity with other serine hydrolases. The information presented is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.

Executive Summary

JW480 is a potent and selective inhibitor of the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1).^[1] Experimental data demonstrates that **JW480** exhibits high selectivity for its primary target with minimal off-target activity across a broad range of other serine hydrolases. The primary method for determining this selectivity is competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological samples. Across screens of approximately 30-40 serine hydrolases, the only consistently identified off-target is carboxylesterase ES1.^{[1][2]}

Data Presentation: Inhibitory Activity of JW480

The following table summarizes the quantitative data on the inhibitory activity of **JW480** against its primary target and other serine hydrolases.

Target Enzyme	Common Name/Synonym	Biological Matrix	IC50 Value	Citation(s)
KIAA1363	AADACL1, NCEH1	Mouse Brain Membranes	20 nM	[3][4][5]
Human PC3 Cancer Cell Proteome (in vitro)	12 nM	[1][2]		
Human PC3 Cancer Cell Proteome (in situ)	6 - 12 nM	[2][6]		
Carboxylesterase ES1	CES1	Mouse Brain Proteome	Identified as an off-target, specific IC50 not reported.	[1][2]
Hormone-Sensitive Lipase	HSL	Mouse Brain Proteome	Negligible cross-reactivity	[2]
Acetylcholinesterase	AChE	Mouse Brain Proteome	Negligible cross-reactivity (IC50 > 100 µM)	[1][2]
Fatty Acid Amide Hydrolase	FAAH	PC3 Cell or Mouse Brain Proteome	No significant effect	[1]
Other Serine Hydrolases	~30-40 enzymes screened	Mouse Brain and PC3 Cell Proteomes	No significant inhibition detected by competitive ABPP	[1][2]

Experimental Protocols

The selectivity of **JW480** has been primarily determined using competitive activity-based protein profiling (ABPP). Below are detailed methodologies for both gel-based and mass spectrometry-based (ABPP-MudPIT) approaches.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual assessment of inhibitor selectivity by analyzing changes in the fluorescence intensity of probe-labeled enzymes on an SDS-PAGE gel.

a. Proteome Preparation:

- Harvest cells or tissues and homogenize in a suitable buffer (e.g., PBS) to prepare a proteome lysate.
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Normalize the proteome concentration to 1 mg/mL in the chosen buffer.

b. Competitive Inhibition:

- Aliquot 50 μ L of the normalized proteome into microcentrifuge tubes.
- Add **JW480** from a stock solution (e.g., in DMSO) to achieve the desired final concentrations for the dose-response curve. For a vehicle control, add an equivalent volume of DMSO.
- Incubate the proteome-inhibitor mixtures for 30 minutes at 37°C to allow for target engagement.

c. Activity-Based Probe Labeling:

- Following the pre-incubation with **JW480**, add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to each sample at a final concentration of 1 μ M.

- Incubate the samples with the probe for 30 minutes at room temperature to allow for covalent labeling of active serine hydrolases.

d. Sample Analysis:

- Quench the labeling reaction by adding 4X SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).
- Visualize the labeled hydrolases using an in-gel fluorescence scanner.

e. Data Interpretation:

- A decrease in the fluorescence intensity of a band in the **JW480**-treated samples compared to the vehicle control indicates inhibition of that particular hydrolase.
- Quantify the fluorescence intensity of the bands corresponding to specific hydrolases at different **JW480** concentrations to determine IC50 values.

Competitive ABPP-MudPIT (Multidimensional Protein Identification Technology)

This gel-free mass spectrometry approach offers higher resolution and sensitivity for identifying and quantifying inhibitor targets and off-targets across a larger portion of the proteome.

a. Proteome Preparation and Competitive Inhibition:

- Prepare and normalize the proteome as described for the gel-based assay.
- Pre-incubate the proteome with **JW480** or vehicle (DMSO) as described above.

b. Activity-Based Probe Labeling and Enrichment:

- Label the proteomes with a biotinylated, broad-spectrum serine hydrolase probe (e.g., FP-Biotin) at a final concentration of 5 μ M for 1 hour at room temperature.
- Append the biotin-azide tag using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) if using an alkyne-functionalized probe.

- Enrich the probe-labeled proteins using streptavidin-agarose beads. Incubate the labeled proteome with the beads, then wash extensively to remove non-labeled proteins.

c. On-Bead Digestion:

- Resuspend the streptavidin beads with the captured proteins in a denaturing buffer.
- Reduce the proteins with TCEP and alkylate with iodoacetamide.
- Digest the proteins into peptides overnight using trypsin.

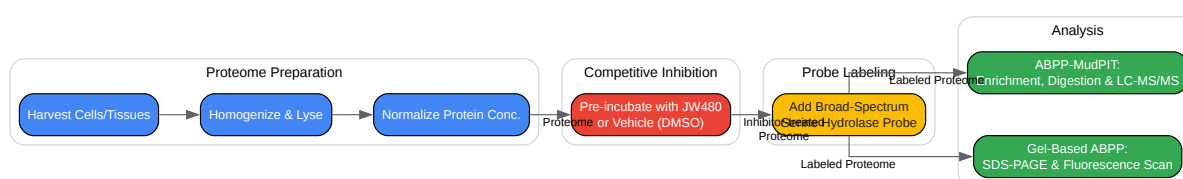
d. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e. Data Analysis:

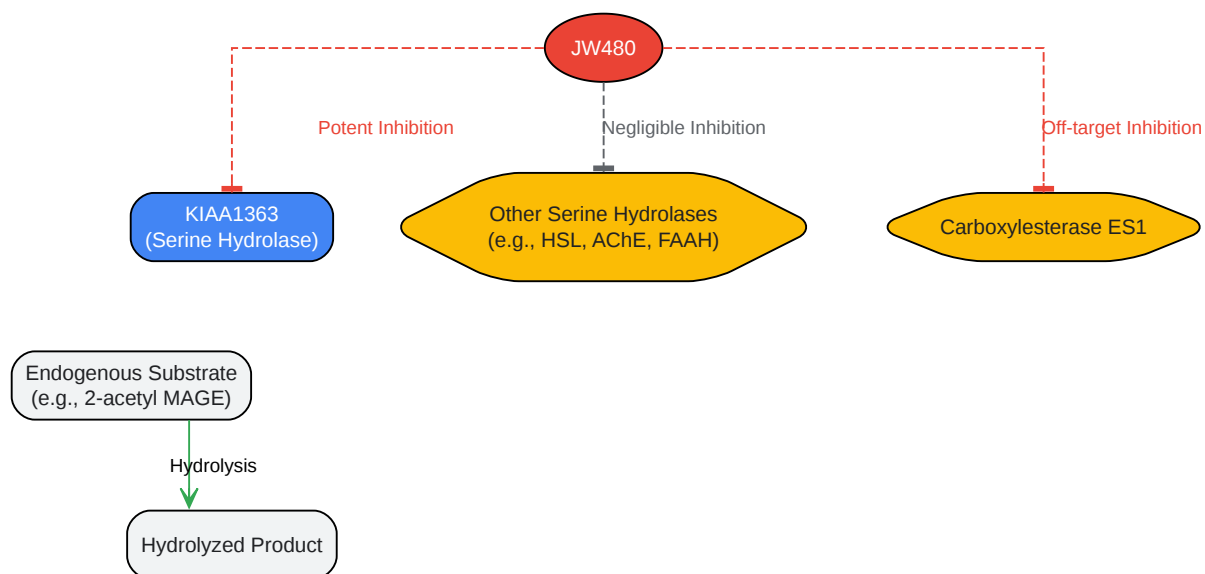
- Identify and quantify the peptides using a protein database search algorithm (e.g., SEQUEST).
- Compare the spectral counts or peptide intensities for each identified serine hydrolase between the **JW480**-treated and vehicle-treated samples. A significant reduction in spectral counts/intensity in the **JW480**-treated sample indicates inhibition of that enzyme.

Visualizations



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Caption: Experimental workflow for assessing serine hydrolase inhibitor selectivity.



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Caption: Inhibitory action of **JW480** on serine hydrolases.

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